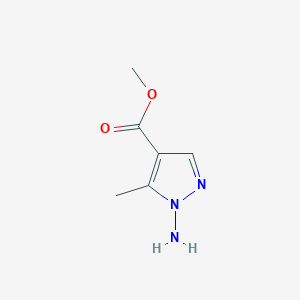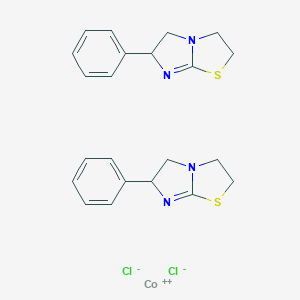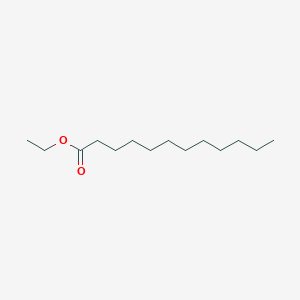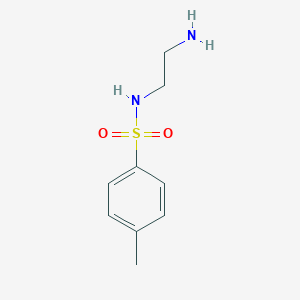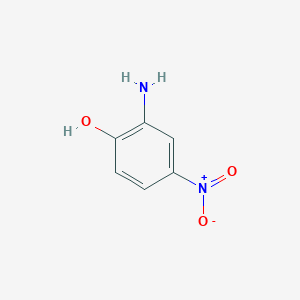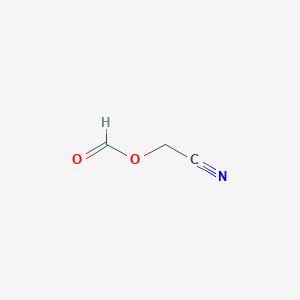
Formiate de cyanométhyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cyanomethyl formate has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and applications.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
Mode of Action
Cyanomethyl formate can participate in radical cyanomethylation, a process initiated by radical addition to a vinyl azide reagent, which triggers a cascade-fragmentation mechanism . This process can introduce cyanomethyl groups into a range of substrates, potentially altering their properties and functions.
Biochemical Pathways
Formate, a related compound, has been shown to contribute to cellular metabolism via folate-mediated c1 pathways . It’s plausible that cyanomethyl formate could similarly influence metabolic pathways, but this requires further investigation.
Pharmacokinetics
Computational assays have predicted favorable adme properties for related compounds . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Action Environment
The action, efficacy, and stability of cyanomethyl formate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical compounds. For instance, its storage temperature is recommended to be below 15°C , suggesting that higher temperatures might affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
Cyanomethyl formate plays a significant role in biochemical reactions, particularly in formylation processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with formyltransferases, which are enzymes that catalyze the transfer of formyl groups to substrates. This interaction is crucial for the synthesis of formylated compounds, which are important intermediates in various metabolic pathways. Cyanomethyl formate also interacts with nucleophiles, leading to the formation of formylated products that are essential in biochemical synthesis .
Cellular Effects
Cyanomethyl formate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, cyanomethyl formate can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, cyanomethyl formate can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of cyanomethyl formate involves its interaction with biomolecules at the molecular level. Cyanomethyl formate can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, cyanomethyl formate can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing the oxidation of substrates. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyanomethyl formate can change over time. The stability of cyanomethyl formate is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, cyanomethyl formate can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to cyanomethyl formate can result in cumulative effects on cellular function, such as changes in cell viability, proliferation, and differentiation. These temporal effects are important considerations in experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of cyanomethyl formate vary with different dosages in animal models. At low doses, cyanomethyl formate may have minimal or no observable effects on physiological functions. At higher doses, it can induce toxic or adverse effects, such as tissue damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Understanding the dosage effects of cyanomethyl formate is crucial for determining its safety and efficacy in biomedical applications .
Metabolic Pathways
Cyanomethyl formate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450 oxidases, leading to the formation of metabolites that can enter different biochemical pathways. For example, the hydrolysis of cyanomethyl formate by esterases can produce formic acid and cyanomethyl alcohol, which can be further metabolized by other enzymes. These metabolic pathways are important for the detoxification and elimination of cyanomethyl formate from the body .
Transport and Distribution
The transport and distribution of cyanomethyl formate within cells and tissues are mediated by specific transporters and binding proteins. Cyanomethyl formate can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin, which can facilitate its distribution to different cellular compartments. The localization and accumulation of cyanomethyl formate within specific tissues can influence its biochemical effects and toxicity .
Subcellular Localization
Cyanomethyl formate exhibits specific subcellular localization patterns that can affect its activity and function. It can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. The subcellular localization of cyanomethyl formate can influence its interactions with other biomolecules and its participation in biochemical reactions. Understanding the subcellular localization of cyanomethyl formate is important for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Cyanomethyl formate can be synthesized through various methods. One common synthetic route involves the reaction of formic acid with acetonitrile in the presence of a dehydrating agent. This reaction typically requires controlled conditions to ensure high yield and purity . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Cyanomethyl formate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to formic acid and hydrogen cyanide under specific conditions.
Reduction: Reduction reactions can convert it into various derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, to form different products.
Common reagents used in these reactions include dehydrating agents, oxidizing agents, and nucleophiles. The major products formed from these reactions vary based on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Cyanomethyl formate can be compared with other similar compounds such as:
Methoxyacetonitrile: Similar in structure but with a methoxy group instead of a formyloxy group.
2-Cyanoethyl ether: Another nitrile compound with different functional groups.
3-Methoxypropionitrile: Similar nitrile compound with a different carbon chain length.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Cyanomethyl formate in specific synthetic processes.
Propriétés
IUPAC Name |
cyanomethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLAEHBSVFWEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400831 | |
| Record name | Cyanomethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150760-95-5 | |
| Record name | Cyanomethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Formyloxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of (Formyloxy)acetonitrile as a formylating agent?
A1: (Formyloxy)acetonitrile is a versatile reagent for N- and O-formylation reactions. [] It can efficiently formylate a variety of substrates, including amines and alcohols, offering a convenient alternative to traditional formylating agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




